5-Chloro-2-hydroxy-3-nitrobenzoic acid

Overview

Description

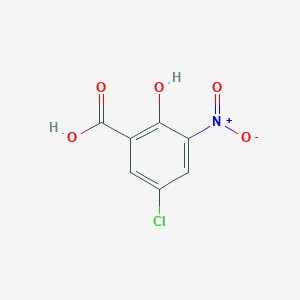

5-Chloro-2-hydroxy-3-nitrobenzoic acid is a chemical compound with the molecular formula C7H4ClNO5 . It is related to 2-Chloro-5-nitrobenzoic acid, which is known as Mesalazine Impurity M and is a compound of the anti-inflammatory agent Mesalazine .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H4ClNO5 . The average mass of the molecule is 201.564 Da and the monoisotopic mass is 200.982880 Da . More detailed structural information can be found in specific databases or scientific literature .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, 2-Chloro-5-nitrobenzoic acid, a related compound, undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 132-135 °C . The compound is stable under normal conditions, but it should be stored in a well-ventilated place and kept tightly closed .Scientific Research Applications

Chemical Properties and Identification

“5-Chloro-2-hydroxy-3-nitrobenzoic acid” has a CAS Number of 7195-78-0 and a molecular weight of 217.57 . It is a solid substance with a melting point of 132-135°C . It is stored under nitrogen at a temperature of 4°C .

Use in Analytical Applications

While the specific use of “this compound” is not mentioned, similar compounds are used in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Use in Coordination Compounds

Nitrobenzoic acid (NBA) and its derivatives, including “this compound”, are widely employed as ligands in coordination compounds . They display a range of coordination modes, such as monodentate, bidentate, bidentate bridging, and ionic, standing in different coordination sites through carboxylate and nitro groups .

Use in Electrodeposition

Although not specifically mentioned for “this compound”, similar compounds like 3-Nitrosalicylic acid are used as a supporting electrolyte for the electrodeposition of pyrrole on zinc for corrosion protection .

Use in Chelating Therapy

Again, while not specifically mentioned for “this compound”, similar compounds like 3-Nitrosalicylic acid are used as ligands for the synthesis of complexes with iron and aluminum for chelating therapy .

Use in HIV IN Inhibitors

A study has demonstrated that a click chemistry reaction methodology involving “this compound” has been quite useful in the design of HIV IN inhibitors .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds like 2-chloro-5-nitrobenzoic acid have been known to interact with aliphatic and aromatic amines .

Mode of Action

For instance, 2-Chloro-5-nitrobenzoic acid undergoes a microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .

Biochemical Pathways

Nitrobenzoic acids are known to participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The polar character of the nitro group in similar compounds results in lower volatility and influences their bioavailability .

Result of Action

Similar compounds like 2-chloro-5-nitrobenzoic acid have been known to form a red luminescent one-dimensional coordination polymer with eu (iii) .

properties

IUPAC Name |

5-chloro-2-hydroxy-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYGNKVPVGTIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine](/img/structure/B2870076.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2870079.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2870080.png)

![Ethyl 4-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B2870081.png)

![5-(4-ethoxyphenyl)-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2870084.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2870085.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2870094.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2870095.png)

![(8-syn)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2870096.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2870097.png)